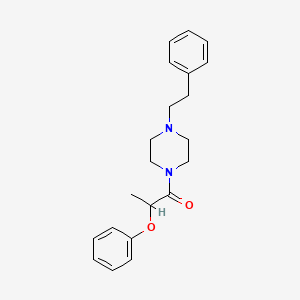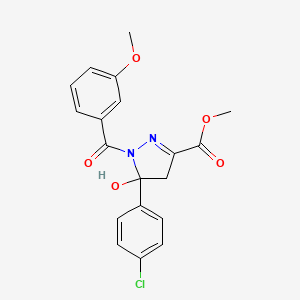![molecular formula C25H24N4O B4985972 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential applications in various fields such as pharmaceuticals, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole has been extensively studied for its potential applications in various fields such as pharmaceuticals, materials science, and biochemistry. In pharmaceuticals, it has been shown to exhibit potent antimicrobial and anticancer activities. In materials science, it has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biochemistry, it has been used as a fluorescent probe for the detection of metal ions and as a tool for studying protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole is not fully understood. However, it has been proposed that the compound exerts its antimicrobial and anticancer activities by inhibiting the activity of enzymes involved in DNA replication and cell division. In addition, it has been suggested that the compound may also act as a metal ion chelator, thereby disrupting metal ion-dependent biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits potent antimicrobial and anticancer activities against a wide range of microorganisms and cancer cells. In vivo studies have shown that the compound has low toxicity and is well-tolerated in animal models. However, further studies are needed to determine the pharmacokinetics and pharmacodynamics of the compound in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole is its versatility. The compound can be easily synthesized and modified to suit specific research needs. In addition, the compound exhibits potent antimicrobial and anticancer activities, making it a valuable tool for studying microbial and cancer biology. However, one of the major limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole. One area of research is the development of novel derivatives with improved solubility and bioactivity. Another area of research is the exploration of the compound's potential applications in the field of materials science, particularly in the synthesis of novel MOFs and COFs. Finally, further studies are needed to determine the compound's pharmacokinetics and pharmacodynamics in humans, which could lead to the development of new antimicrobial and anticancer drugs.
Synthesemethoden
The synthesis of 2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole can be achieved through several methods. One of the most commonly used methods involves the condensation of 4-methoxyphenyl-1,2-diamine with 2,3-dibromobutane in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization using a suitable catalyst such as palladium on charcoal to obtain the desired compound.
Eigenschaften
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)butan-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-16(24-26-20-7-3-4-8-21(20)27-24)19(15-17-11-13-18(30-2)14-12-17)25-28-22-9-5-6-10-23(22)29-25/h3-14,16,19H,15H2,1-2H3,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYBFUSTFOYCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)C(CC3=CC=C(C=C3)OC)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-[1-(4-methoxyphenyl)butane-2,3-diyl]bis(1H-benzimidazole) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4985907.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide trifluoroacetate](/img/structure/B4985910.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4985912.png)

![3,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4985927.png)
![N-(2-isopropyl-6-methylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4985938.png)

![N-(tert-butyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B4985955.png)
![5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4985962.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4985965.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)

![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)